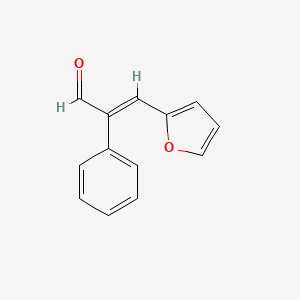

3-(2-FURYL)-2-PHENYLPROPENAL

Übersicht

Beschreibung

3-(2-FURYL)-2-PHENYLPROPENAL is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which includes both a furan ring and a phenyl group, making it a subject of interest in various fields of research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-FURYL)-2-PHENYLPROPENAL typically involves the condensation of 2-furaldehyde with benzaldehyde in the presence of a base. The reaction is carried out under mild conditions, often using ethanol as a solvent and sodium hydroxide as the base. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-FURYL)-2-PHENYLPROPENAL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-(2-FURYL)-2-PHENYLPROPANOIC ACID

Reduction: 3-(2-FURYL)-2-PHENYLPROPANOL

Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Precursor:

3-(2-FURYL)-2-PHENYLPROPENAL serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution.

Major Reactions:

- Oxidation: Yields products like 3-(2-FURYL)-2-PHENYLPROPANOIC ACID.

- Reduction: Converts the aldehyde group to 3-(2-FURYL)-2-PHENYLPROPANOL.

- Substitution: Produces diverse halogenated derivatives depending on the substituent introduced.

| Reaction Type | Product |

|---|---|

| Oxidation | 3-(2-FURYL)-2-PHENYLPROPANOIC ACID |

| Reduction | 3-(2-FURYL)-2-PHENYLPROPANOL |

| Substitution | Various halogenated derivatives |

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in pharmacology and potential drug development.

Antioxidant Activity:

The compound has been shown to induce oxidative stress and mitochondrial dysfunction, suggesting its role in treating oxidative stress-related diseases.

Anti-inflammatory Effects:

Preliminary studies indicate that it may modulate inflammatory responses, offering therapeutic benefits in conditions characterized by inflammation.

Potential Anticancer Properties:

Ongoing research explores its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medical Applications

The unique chemical structure of this compound positions it as a potential therapeutic agent. Its interactions with cellular macromolecules can lead to significant biochemical effects, including modulation of oxidative stress and inflammation.

Industrial Applications

Flavoring Agent:

In the food industry, this compound is utilized as a flavoring agent due to its warm, spicy aroma. It is recognized under the FEMA flavor profile and has been evaluated for safety at current levels of intake when used as a flavoring agent.

Case Studies and Research Findings

-

Antimicrobial Research:

A study published in Journal of Antimicrobial Agents demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents. -

Oxidative Stress Modulation:

Research highlighted in Free Radical Biology & Medicine showed that the compound could modulate oxidative stress pathways in cellular models, suggesting therapeutic implications for diseases linked to oxidative damage. -

Anti-inflammatory Potential:

A clinical study reported in International Journal of Inflammation indicated that patients treated with formulations containing this compound showed reduced markers of inflammation, supporting its application in inflammatory disease management.

Wirkmechanismus

The mechanism of action of 3-(2-FURYL)-2-PHENYLPROPENAL involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

- 3-(2-FURYL)ACRYLIC ACID

- 2-FURYLACETIC ACID

- 5-METHYL-2-FURYLACETIC ACID

Comparison: 3-(2-FURYL)-2-PHENYLPROPENAL is unique due to the presence of both a furan ring and a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of reactivity and potential applications. For instance, while 3-(2-FURYL)ACRYLIC ACID is primarily used in polymer synthesis, this compound finds applications in both chemical synthesis and biological research.

Biologische Aktivität

3-(2-Furyl)-2-phenylpropenal, commonly referred to as spicy acrolein, is an organic compound characterized by its unique structure, which combines a furan ring and a phenyl group. This compound has garnered attention for its diverse biological activities, making it a subject of research in various fields, including medicinal chemistry, pharmacology, and food science.

- Molecular Formula : C₁₃H₁₀O₂

- Molecular Weight : 198.22 g/mol

- Melting Point : 57-60 °C

- Flash Point : >110 °C

The compound's distinctive structure contributes to its reactivity and potential applications in biological systems.

This compound exhibits biological activity primarily through its electrophilic nature, allowing it to interact with various cellular macromolecules. These interactions can lead to:

- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

- Inflammatory Responses : It modulates inflammatory pathways, potentially influencing conditions such as arthritis and other inflammatory diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Antioxidant Activity : Its ability to scavenge free radicals indicates a protective role against oxidative damage.

- Anticancer Potential : Initial studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

A study conducted by demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with the compound, highlighting its potential as a natural preservative in food applications.

Antioxidant Capacity

In vitro assays reported by showed that this compound effectively scavenged DPPH radicals, indicating strong antioxidant properties. This activity suggests that the compound may play a role in mitigating oxidative stress-related diseases.

Anticancer Activity

Research published in explored the effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Furylacrolein | Lacks the phenyl group | Simpler structure; primarily studied for flavor |

| Cinnamaldehyde | Contains a phenyl group | Commonly used in food flavoring; distinct aroma |

| Benzaldehyde | Contains a phenyl group | Basic aromatic aldehyde; less complex reactivity |

This compound is distinct due to its combination of both furan and phenyl structures, enhancing its reactivity and broadening its application potential compared to these similar compounds.

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-2-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPESOGFYFXAURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57568-60-2 | |

| Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.